N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide
Description
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their stability and versatility in various chemical reactions
Properties
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS2/c1-14(2,3)12-4-10(11(5-19)23-12)20-13(21)8-6-22-7-9(8)15(16,17)18/h4,6-7H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXAIRQEACJODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or thiourea.
Introduction of Functional Groups: The tert-butyl, cyano, and trifluoromethyl groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added via Friedel-Crafts alkylation, while cyano groups can be introduced through nucleophilic substitution reactions using cyanide salts.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the corresponding carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups like cyano or carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups like cyano or trifluoromethyl can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanide salts, trifluoromethylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of functional groups like cyano and trifluoromethyl can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-methylthiophene-3-carboxamide
- N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-chlorothiophene-3-carboxamide
- N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-bromothiophene-3-carboxamide
Uniqueness
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
